molecular formula C21H26N2O3 B10881573 [4-(3-Ethoxy-4-methoxybenzyl)piperazin-1-yl](phenyl)methanone

[4-(3-Ethoxy-4-methoxybenzyl)piperazin-1-yl](phenyl)methanone

Cat. No.: B10881573
M. Wt: 354.4 g/mol
InChI Key: HHKHQJOOTGZHID-UHFFFAOYSA-N
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Description

4-(3-Ethoxy-4-methoxybenzyl)piperazinomethanone is a complex organic compound characterized by its unique molecular structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a piperazine ring substituted with an ethoxy-methoxybenzyl group and a phenylmethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethoxy-4-methoxybenzyl)piperazinomethanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with piperazine under controlled conditions to form the benzylpiperazine intermediate. This intermediate is then reacted with phenylmethanone under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxy-4-methoxybenzyl)piperazinomethanone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-Ethoxy-4-methoxybenzyl)piperazinomethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(3-ethoxy-4-methoxybenzyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Ethoxy-4-methoxybenzyl)piperazin-1-ylmethanone
  • 4-(3-Ethoxy-4-methoxybenzyl)-1-piperazinylmethanone
  • 4-(3-Ethoxy-4-methoxybenzyl)-1-piperazinylmethanone

Uniqueness

Compared to similar compounds, 4-(3-ethoxy-4-methoxybenzyl)piperazinomethanone is unique due to its specific substitution pattern and the presence of both ethoxy and methoxy groups on the benzyl ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C21H26N2O3/c1-3-26-20-15-17(9-10-19(20)25-2)16-22-11-13-23(14-12-22)21(24)18-7-5-4-6-8-18/h4-10,15H,3,11-14,16H2,1-2H3

InChI Key

HHKHQJOOTGZHID-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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